alpha-NADPH

Nitric oxide synthase histochemistry NADPH-diaphorase staining neurochemical marker specificity

Standard NADPH-diaphorase staining lacks NOS specificity due to β-NADPH cross-reactivity. α-NADPH (CAS 108321-28-4, sodium salt) eliminates non-NOS background, providing anomer-specific detection validated by strict colocalization with NOS immunoreactivity (Grozdanovic & Gossrau, 1995). - Anomeric purity: ≥90% by HPLC, ≤5% β-isomer. - Defined substrates for renalase (Kd ~20 µM), OYE, and R67 DHFR. - Each lot QC-verified for NOS-diaphorase staining selectivity. Supplied as sodium salt; -20°C storage; global delivery with cold-chain option.

Molecular Formula C21H30N7O17P3
Molecular Weight 745.4 g/mol
Cat. No. B1251276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-NADPH
Molecular FormulaC21H30N7O17P3
Molecular Weight745.4 g/mol
Structural Identifiers
SMILESC1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O
InChIInChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20+,21-/m1/s1
InChIKeyACFIXJIJDZMPPO-OPDHFMQKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-NADPH Research Procurement Overview


alpha-NADPH (α-NADPH; CAS 108321-28-4 as sodium salt) is a nicotinamide dinucleotide in which the anomeric centre of the ribosyldihydronicotinamide moiety bears an α- rather than β-configuration, distinguishing it from the universally utilized β-NADPH cofactor [1]. With molecular formula C₂₁H₃₀N₇O₁₇P₃ and monoisotopic mass 745.09 Da, it is the reduced form of α-NADP⁺ and is commercially available as the sodium salt at ≥90% purity (HPLC) with ≤5% β-isomer contamination . Unlike β-NADPH, α-NADPH is essentially inactive with the vast majority of NADPH-dependent dehydrogenases [2], yet serves as a highly specific substrate for a narrow set of enzymes including nitric oxide synthase (NOS) diaphorase, Old Yellow Enzyme (OYE), renalase, and certain plasmid-encoded dihydrofolate reductases.

Cofactor type

α-NADPH (anomeric-configuration-specific), not the common β-NADPH cofactor

Enzyme selectivity

Selective substrate for renalase, NOS diaphorase, Old Yellow Enzyme, and plasmid DHFRs

Anomer specification

Defined β-isomer limit (≤5%) to support anomer-sensitive assay contexts

Why beta-NADPH Cannot Substitute alpha-NADPH


The α- and β-anomers of NADPH are not functionally interchangeable. The canonical cofactor in virtually all eukaryotic and prokaryotic dehydrogenase reactions is the β-anomer; α-NADPH is either completely inactive or exhibits profoundly altered kinetic parameters with the same enzymes [1]. Conversely, certain enzymes—renalase, NOS diaphorase, and Old Yellow Enzyme—discriminate in favour of the α-anomer, with β-NADPH showing reduced or no activity in these specific catalytic contexts [2][3]. In histochemical NADPH-diaphorase staining protocols, substitution of β-NADPH by α-NADPH fundamentally changes the cell-type staining pattern, conferring NOS-specificity that cannot be achieved with generic NADPH preparations [4]. Procurement of α-NADPH rather than generic NADPH is therefore mandatory whenever anomer-specific enzyme activity, histochemical specificity, or defined stereochemical configuration at the nicotinamide-ribose anomeric centre is required.

Enzyme activity mismatch

β-NADPH may show reduced or absent activity in renalase, OYE, and NOS diaphorase assays, altering endpoint interpretation.

Histochemical pattern shift

Replacing α- with β-NADPH in diaphorase staining eliminates NOS-selective cell-type restriction, generating non-specific background.

Anomer impurity risk

Generic NADPH preparations lack anomeric purity specification; trace β-NADPH may confound α-anomer-specific kinetic and staining readouts.

alpha-NADPH Quantitative Differentiation Evidence


NOS-Selective Diaphorase Histochemistry Specificity

When beta-NADPH is used as substrate in NADPH-diaphorase histochemistry, discrete populations of central and peripheral neurons as well as numerous non-neural cells across multiple organs of rodents (mouse, rat, gerbil, hamster, guinea pig) and marmosets generate formazan deposits. Substitution of alpha-NADPH for beta-NADPH eliminates staining in most cell types that were positive with beta-NADPH; residual alpha-NADPH-diaphorase activity is strictly colocalized with NOS immunoreactivity in neurons, striated muscle fibres, and species-dependently in macula densa cells [1]. A subsequent study in rat olfactory bulb confirmed that NOS-related diaphorase prefers beta-NADPH, whereas NOS-unrelated diaphorase utilizes beta-NADPH, alpha-NADPH, and alpha-NADH to similar extents [2].

NOS diaphorase specificity
Head-to-head
α-NADPH restricts staining to NOS-immunoreactive cells; β-NADPH yields broad non-specific formazan deposition.
NOS-selective histochemical mapping context
Multi-species tissue validation (mouse, rat, marmoset)
Nitric oxide synthase histochemistry NADPH-diaphorase staining neurochemical marker specificity

Old Yellow Enzyme Catalytic Turnover Efficiency

In contrast to most other NADPH-dependent enzymes, both alpha- and beta-NADPH are capable of reducing Old Yellow Enzyme (OYE) from Saccharomyces pastorianus; however, alpha-NADPH is more effective as a reductant. Rapid reaction and steady-state kinetic analyses demonstrated that reduction of OYE is rate-limiting in turnover, and the turnover number with alpha-NADPH is significantly higher than that with beta-NADPH [1]. Both anomers bind to oxidized OYE with dissociation constants below 1 µM, indicating comparable binding affinity, yet alpha-NADPH drives more efficient catalysis. A primary deuterium isotope effect was observed with beta-[4(R)-²H]NADPH, confirming that hydride transfer is rate-determining [1].

OYE turnover
Reported
Turnover number: α-NADPH > β-NADPH (exact ratio not reported)
Supports OYE catalytic efficiency context
Rate-limiting hydride transfer confirmed by deuterium isotope effect
Old Yellow Enzyme kinetics flavoprotein oxidoreductase pyridine nucleotide stereospecificity

Renalase Substrate Affinity and Catalytic Turnover

Human renalase is selective for the α-anomer of NADPH over the β-anomer. In direct binding and kinetic measurements, α-NADPH associates with renalase with a dissociation constant (Kd) of ~20 ± 3 µM, followed by monophasic two-electron reduction of the FAD cofactor with a rate constant (kred) of 40.2 ± 1.3 s⁻¹ [1]. The apparent turnover number in atmospheric dioxygen is 0.5 s⁻¹, which is at least two orders of magnitude (≥100-fold) more rapid than any reported renalase activity with catecholamine neurotransmitters [2]. The enzyme exhibits only modest affinity for its product β-NADP⁺ (Kd = 2.2 mM), facilitating product release [1]. Renalase thus functions as an α-NAD(P)H oxidase/anomerase that converts α-anomers back to the β-configuration, representing the first demonstration of a physiological role for naturally occurring α-NAD(P)H anomers in mammalian metabolism [2].

Renalase kinetics
Head-to-head
Kd ~20 µM / kred 40.2 s⁻¹ / turnover ≥100-fold > catecholamines; β-NADPH not a substrate
Renalase α-NADPH oxidase/anomerase substrate context
Recombinant human renalase, 25 °C, stopped-flow kinetics
Renalase enzymology α-NAD(P)H oxidase/anomerase flavoprotein kinetics

R67 Plasmid DHFR Cofactor Kinetics

The R plasmid R67-specified dihydrofolate reductase (DHFR) from trimethoprim-resistant Escherichia coli is unique among DHFR enzymes in its ability to utilize both α- and β-anomers of NADPH and NADH. In contrast, bacterial chromosomal and mammalian DHFR enzymes use only the β-epimers [1]. For the R67 enzyme, the Km for α-NADPH is 16 µM, which is 4-fold greater than the Km for β-NADPH (4 µM). The maximal velocity with α-NADPH reaches 70% of that observed with β-NADPH [1]. Both α-NADP⁺ and β-NADP⁺ act as competitive inhibitors of the R67 enzyme, suggesting a shared or overlapping pyridine nucleotide binding site that accommodates both anomeric configurations—a property absent in chromosomal DHFRs [1].

R67 DHFR kinetics
Head-to-head
Km (α) = 16 µM, Km (β) = 4 µM; Vmax (α) = 70% of β
Plasmid DHFR cofactor plasticity context
Trimethoprim-resistant E. coli R67 enzyme
Dihydrofolate reductase kinetics plasmid-encoded enzyme pyridine nucleotide epimer specificity

SaDHFR F98Y Chiral Evasion Mechanism

The F98Y mutation in Staphylococcus aureus dihydrofolate reductase (SaDHFR) confers resistance to the clinically important antifolate trimethoprim. Structural and computational studies reveal that F98Y SaDHFR exploits a different anomeric configuration of NADPH—specifically the α-anomer—to evade inhibition by certain propargyl-linked antifolates (PLAs), while other PLAs remain unaffected by this resistance mechanism [1]. The crystal structure of R-27 in complex with F98Y SaDHFR and α-NADPH has been determined at 2.2 Å resolution (PDB ID: 7T7Q), providing direct structural evidence for α-NADPH occupancy in a drug-resistant DHFR active site [1][2]. This phenomenon, termed 'chiral evasion,' represents a novel antibiotic resistance strategy in which a single point mutation alters the chirality preference of the obligate cofactor binding site [1].

SaDHFR chiral evasion
Reported
F98Y mutant recruits α-NADPH; crystal structure PDB 7T7Q at 2.2 Å resolution
Supports chiral evasion structural context
Cofactor anomer flip enables antifolate resistance
Antifolate resistance Staphylococcus aureus DHFR chiral evasion crystallography

Commercial Anomer Purity Specification

Commercially available alpha-NADPH (as sodium salt, CAS 108321-28-4) is supplied with defined anomeric purity: ≥90% by HPLC with β-isomer limited to ≤5% . This contrasts with standard beta-NADPH preparations, which are typically supplied at ≥97% purity (dry weight, enzymatic and A₃₄₀) and do not carry an α-isomer specification . The explicit β-isomer impurity limit in alpha-NADPH product specifications is critical because even trace β-NADPH contamination can generate confounding background activity in assays designed to probe α-anomer-specific enzymology [1]. The product is supplied with the manufacturer's explicit disclaimer: 'This is not the common NADPH required in the usual enzyme systems' , underscoring its specialized application scope.

Anomer purity
Specification review
≥90% α-NADPH by HPLC; β-isomer ≤5%
Anomer-specific procurement specification context
Critical for anomer-sensitive assays
Coenzyme procurement anomeric purity NADPH quality control

alpha-NADPH Research and Industrial Application Scenarios


NOS-Specific Histochemical Tissue Mapping

alpha-NADPH enables selective histochemical detection of nitric oxide synthase (NOS) activity in tissue sections, eliminating the non-NOS diaphorase background that confounds standard beta-NADPH-based NADPH-diaphorase staining. As demonstrated by Grozdanovic and Gossrau (1995), α-NADPH-diaphorase staining is strictly colocalized with NOS immunoreactivity in neurons, striated muscle fibers, and macula densa cells across multiple rodent species [1]. This application is directly supported by the evidence in Section 3, Evidence Item 1.

Renalase Activity Assays & Diagnostics

Renalase is an α-NAD(P)H oxidase/anomerase that is selective for α-NADPH (Kd ~20 µM, turnover 0.5 s⁻¹) [2]. β-NADPH is not a substrate. Any biochemical assay designed to measure renalase catalytic activity—whether for fundamental enzymology, biomarker discovery, or therapeutic monitoring—must use α-NADPH as the substrate. The ≥100-fold higher turnover with α-NADPH compared to catecholamine substrates [3] establishes α-NADPH as the definitive substrate for renalase research.

Plasmid DHFR Cofactor Plasticity Probing

The R67 plasmid-specified DHFR is uniquely capable of utilizing α-NADPH (Km = 16 µM, Vmax = 70% of β-NADPH) [4]. For laboratories characterizing plasmid-mediated trimethoprim resistance or engineering DHFR variants with altered cofactor specificity, α-NADPH serves as a diagnostic probe substrate. Its distinct kinetic profile relative to β-NADPH provides a quantitative benchmark for assessing cofactor binding site plasticity in existing and emerging DHFR variants.

Drug-Resistant SaDHFR Structure-Based Design

The F98Y mutation in S. aureus DHFR recruits α-NADPH to achieve chiral evasion from propargyl-linked antifolate inhibitors, as demonstrated by the 2.2 Å crystal structure PDB 7T7Q [5]. Co-crystallization and soaking experiments with α-NADPH are essential for structure-based drug design campaigns aiming to develop antifolates resilient to this resistance mechanism. This scenario is directly anchored in the structural and mechanistic evidence presented in Section 3, Evidence Item 5.

Application
Selection Property
Validation Focus
NOS histochemical mapping
Anomer-dependent diaphorase specificity
NOS immunoreactivity colocalization
Renalase activity assays
α-NADPH substrate selectivity
Catalytic turnover relative to catecholamine substrates
Plasmid DHFR cofactor profiling
α/β-anomer kinetic discrimination
Km/Vmax ratio benchmarking
SaDHFR chiral evasion studies
α-NADPH co-crystallization suitability
Structural evidence (PDB) and resistance mechanism
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